An In-depth Technical Guide to (4-Bromo-3-chlorobenzyl)dimethylamine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Bromo-3-chlorobenzyl)dimethylamine: Synthesis, Properties, and Applications in Drug Discovery
This guide offers a comprehensive technical overview of (4-Bromo-3-chlorobenzyl)dimethylamine, a substituted benzylamine with potential applications in medicinal chemistry and drug development. Recognizing the scarcity of publicly available data on this specific molecule, this document synthesizes information from established chemical principles and data from closely related analogs to provide a robust resource for researchers, scientists, and professionals in the field.
Introduction
(4-Bromo-3-chlorobenzyl)dimethylamine belongs to the class of N,N-dimethylbenzylamines, a group of compounds that are pivotal building blocks in organic synthesis. The presence of halogen substituents, specifically bromine and chlorine, on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it an intriguing candidate for the synthesis of novel bioactive compounds. Halogenated organic molecules play a crucial role in drug design, often enhancing properties such as metabolic stability, membrane permeability, and binding affinity to biological targets through mechanisms like halogen bonding.[1][2] This guide will delve into the chemical and physical properties of (4-Bromo-3-chlorobenzyl)dimethylamine, provide a detailed synthetic protocol, discuss its expected reactivity, and explore its potential as a scaffold in drug discovery.
Chemical and Physical Properties
The fundamental chemical identifiers and predicted physicochemical properties of (4-Bromo-3-chlorobenzyl)dimethylamine are summarized below. It is important to note that while some data is available from chemical suppliers, other properties are estimated based on data from structurally similar compounds, such as (4-bromobenzyl)dimethylamine.
Table 1: Chemical Identifiers and Physicochemical Properties of (4-Bromo-3-chlorobenzyl)dimethylamine
| Property | Value | Source |
| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-N,N-dimethylmethanamine | ChemScene[3] |
| CAS Number | 1414870-53-3 | ChemScene[3] |
| Molecular Formula | C₉H₁₁BrClN | ChemScene[3] |
| Molecular Weight | 248.55 g/mol | ChemScene[3] |
| Purity | ≥97% | ChemScene[3] |
| Appearance | Predicted to be a powder or liquid | ECHEMI[4] |
| Boiling Point | 121-122 °C @ 20 Torr (for (4-bromobenzyl)dimethylamine) | ECHEMI[4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform.[5][6] | Inferred from analogs |
| Storage | Sealed in dry, 2-8°C | ChemScene[3] |
Diagram 1: Chemical Structure of (4-Bromo-3-chlorobenzyl)dimethylamine
Caption: 2D structure of (4-Bromo-3-chlorobenzyl)dimethylamine.
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of (4-Bromo-3-chlorobenzyl)dimethylamine involves a two-step process starting from 4-bromo-3-chlorotoluene. The first step is a free-radical bromination of the benzylic position, followed by a nucleophilic substitution with dimethylamine.
Step 1: Synthesis of 4-Bromo-3-chlorobenzyl bromide
The synthesis of the key intermediate, 4-Bromo-3-chlorobenzyl bromide, can be achieved by the radical bromination of 4-bromo-3-chlorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[7]
Diagram 2: Synthesis of 4-Bromo-3-chlorobenzyl bromide
Caption: Reaction scheme for the synthesis of the benzyl bromide intermediate.
Experimental Protocol:
-
To a solution of 4-bromo-3-chlorotoluene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-chlorobenzyl bromide, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for allylic and benzylic bromination under radical conditions. It maintains a low concentration of Br₂ in the reaction mixture, which minimizes side reactions.
-
Benzoyl Peroxide: This is a common radical initiator that decomposes upon heating to generate phenyl radicals, which then abstract a hydrogen atom from HBr to generate the bromine radical needed to propagate the chain reaction.
-
Carbon Tetrachloride (CCl₄): This solvent is inert under the reaction conditions and effectively dissolves the reactants.
Step 2: Synthesis of (4-Bromo-3-chlorobenzyl)dimethylamine
The final product is synthesized via a nucleophilic substitution reaction where the bromide of the intermediate is displaced by dimethylamine. A general method for the synthesis of (4-bromobenzyl)dimethylamine from 4-bromobenzyl bromide has been described and can be adapted for this synthesis.[8]
Diagram 3: Synthesis of (4-Bromo-3-chlorobenzyl)dimethylamine
Caption: Final step in the synthesis of the target compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-Bromo-3-chlorobenzyl bromide (1 equivalent) in tetrahydrofuran (THF).
-
Add an aqueous solution of dimethylamine (excess, e.g., 10 equivalents) and potassium carbonate (1 equivalent).
-
Heat the reaction mixture to 60°C and stir vigorously for 24 hours.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as chloroform or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (4-Bromo-3-chlorobenzyl)dimethylamine.
Causality Behind Experimental Choices:
-
Dimethylamine: Acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. An excess is used to drive the reaction to completion and minimize the formation of the tertiary amine byproduct.
-
Potassium Carbonate: This base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the dimethylamine nucleophile.
-
Tetrahydrofuran (THF): A suitable solvent that is miscible with both the organic reactant and the aqueous dimethylamine solution, facilitating the reaction.
Expected Reactivity and Spectroscopic Characterization
The reactivity of (4-Bromo-3-chlorobenzyl)dimethylamine is dictated by the interplay of the electron-withdrawing effects of the bromo and chloro substituents on the aromatic ring and the nucleophilic/basic nature of the dimethylamino group.
Reactivity:
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the compound a good nucleophile and a weak base. It can react with electrophiles such as alkyl halides and acyl chlorides.
-
Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogen atoms. However, reactions at the ortho and para positions to the activating dimethylaminomethyl group may still be possible under forcing conditions.
Spectroscopic Characterization (Predicted):
Table 2: Predicted Spectroscopic Data for (4-Bromo-3-chlorobenzyl)dimethylamine
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the six protons of the two methyl groups (N(CH₃)₂), expected around δ 2.2-2.4 ppm.- A singlet for the two benzylic protons (-CH₂-), expected around δ 3.4-3.6 ppm.- Signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the substituted benzene ring. |
| ¹³C NMR | - A signal for the methyl carbons (N(CH₃)₂), expected around δ 40-45 ppm.- A signal for the benzylic carbon (-CH₂-), expected around δ 60-65 ppm.- Signals in the aromatic region (δ 120-140 ppm) for the six carbons of the benzene ring, with the carbons attached to the halogens showing distinct chemical shifts. |
| FT-IR (cm⁻¹) | - C-H stretching of the aromatic ring (~3050-3100 cm⁻¹).- C-H stretching of the aliphatic groups (~2800-3000 cm⁻¹).- C-N stretching (~1000-1250 cm⁻¹).- C-Br and C-Cl stretching in the fingerprint region (< 800 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 247/249/251, showing a characteristic isotopic pattern for one bromine and one chlorine atom.- A prominent fragment ion at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺. |
Applications in Drug Discovery
Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[13][14][15][16] The introduction of halogen atoms can significantly impact the pharmacological profile of a molecule.
-
Modulation of Physicochemical Properties: The bromo and chloro substituents increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins. This can lead to increased binding affinity and selectivity for a target.[2]
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
(4-Bromo-3-chlorobenzyl)dimethylamine can serve as a valuable starting material for the synthesis of a library of compounds to be screened for various biological activities, including but not limited to:
-
Anticancer agents[15]
-
Antimicrobial agents
-
Central nervous system active agents
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-Bromo-3-chlorobenzyl)dimethylamine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions outlined below are based on the known hazards of similar substituted benzylamines and benzyl halides.[17][18]
Hazard Statements (Inferred):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Bromo-3-chlorobenzyl)dimethylamine is a halogenated benzylamine with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its expected chemical properties, a robust synthetic pathway, and insights into its potential applications and necessary safety precautions. The presence of both bromo and chloro substituents on the aromatic ring offers unique opportunities for chemists to explore the effects of polyhalogenation on biological activity. As research in medicinal chemistry continues to evolve, compounds like (4-Bromo-3-chlorobenzyl)dimethylamine will likely play an important role in the development of the next generation of therapeutics.
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